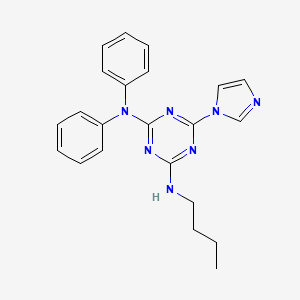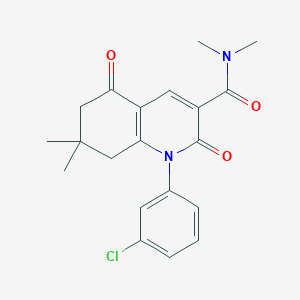
N'-butyl-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-BUTYL-6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with the molecular formula C22H23N7 It is known for its unique structure, which includes a triazine ring, an imidazole moiety, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BUTYL-6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the formation of the triazine ring. The process may include:
Cyclization Reaction: Formation of the triazine ring through a cyclization reaction involving appropriate precursors.
Substitution Reaction: Introduction of the imidazole moiety via a substitution reaction.
Alkylation: Addition of the butyl group through an alkylation reaction.
Phenylation: Incorporation of phenyl groups using phenylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-BUTYL-6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The imidazole and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted triazine compounds.
Scientific Research Applications
N4-BUTYL-6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N4-BUTYL-6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.
DNA/RNA: Interaction with genetic material, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N4-Butyl-6-(1H-imidazol-1-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine: A closely related compound with similar structural features.
N4-Butyl-6-(1H-imidazol-1-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine derivatives: Various derivatives with modifications to the imidazole or phenyl groups.
Uniqueness
N4-BUTYL-6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N7 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-N-butyl-6-imidazol-1-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H23N7/c1-2-3-14-24-20-25-21(28-16-15-23-17-28)27-22(26-20)29(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,15-17H,2-3,14H2,1H3,(H,24,25,26,27) |
InChI Key |
DAXFGXQLSDXOQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-adamantyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11493236.png)

![4-(dibenzo[b,d]furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11493246.png)
![2-Methyl-4-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11493250.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11493256.png)

![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide](/img/structure/B11493295.png)
![2-(benzylsulfanyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide](/img/structure/B11493301.png)
![3-benzamido-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11493303.png)
![N-[2-(2-benzylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11493317.png)
![3'-Benzyl-1,5-dimethyl-8'-nitro-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11493318.png)
![ethyl 1-[4-(diphenylamino)-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11493322.png)
![ethyl N-[(2,4-dimethoxyphenyl)carbamoyl]-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B11493328.png)
